

The Bioavailability of Methylcobalamin: A Comparative Guide to Different Formulations

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Compound of Interest

Compound Name: Methylcobalamin

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Methylcobalamin, the active coenzyme form of vitamin B12, is critical for numerous physiological processes. Its therapeutic efficacy is highly dependent on its bioavailability, which can vary significantly between different formulations. This guide provides an objective comparison of the bioavailability of various **methylcobalamin** formulations, supported by experimental data, to aid in research and development.

Comparison of Pharmacokinetic Parameters

The bioavailability of a drug is assessed through key pharmacokinetic parameters: maximum plasma concentration (C_{max}), time to reach maximum plasma concentration (T_{max}), and the area under the concentration-time curve (AUC), which represents the total drug exposure over time. The following tables summarize data from comparative studies on different **methylcobalamin** formulations.

Intramuscular (IM) vs. Subcutaneous (SC) Injection

A randomized, parallel comparative bioavailability study was conducted on 24 healthy adult human subjects to compare a 1500 mcg **methylcobalamin** injection administered via either the subcutaneous (SC) or intramuscular (IM) route.^[1]

Parameter	Subcutaneous (SC) Injection	Intramuscular (IM) Injection
Cmax	57.01 ng/mL	45.82 ng/mL
Tmax	1.38 hours	1.49 hours
AUC0-72	Ratio of geometric means (SC/IM) = 103.62%	-

Table 1: Comparison of pharmacokinetic parameters for subcutaneous and intramuscular **methylcobalamin** injections. Data from a study on healthy adult subjects.[\[1\]](#)

The study found that the SC route resulted in a higher maximum plasma concentration (Cmax) and a slightly faster time to reach that peak (Tmax) compared to the IM route.[\[1\]](#) The overall bioavailability, as indicated by the AUC ratio, was comparable between the two injection routes. [\[1\]](#)

Nasal Spray vs. Sublingual Tablet

In a randomized, open-label study, 30 patients with vitamin B12 deficiency were administered either a **methylcobalamin** nasal spray or a sublingual tablet to compare their efficacy.[\[2\]](#)

Time Point	NASO B12 Nasal Spray (500 mcg)	Methylcobalamin Sublingual Tablet (1500 mcg)
Serum B12 at 30 mins	1397.3 ± 369.03 pg/mL	197.9 ± 29.7 pg/mL
Serum B12 on Day 6	839.5 ± 163.02 pg/mL	267.6 ± 37.61 pg/mL
Mean Increase at 30 mins	1219.7 pg/mL	24.7 pg/mL
Mean Increase on Day 6	661.8 pg/mL	94.4 pg/mL

Table 2: Comparison of serum vitamin B12 levels after administration of nasal spray and sublingual **methylcobalamin**.[\[2\]](#)

The nasal spray demonstrated a significantly more rapid and higher absorption of **methylcobalamin** compared to the sublingual tablet, even with a lower administered dose.[2]
[3] All patients in the nasal spray group achieved serum B12 levels of ≥ 400 pg/ml, a recommended therapeutic level, while no patients in the sublingual group reached this threshold.[2]

Nasal Spray vs. Oral Tablet

A randomized, parallel-group, open-label comparative study was conducted on 90 diabetic patients with metformin-induced vitamin B12 deficiency to compare a **methylcobalamin** nasal spray with oral tablets.[4]

Time Point	NASO B12 Nasal Spray (500 mcg every alternate day)	Methylcobalamin Oral Tablet (1500 mcg daily)
Mean Serum B12 on Day 7	492.68 pg/mL	184.26 pg/mL
Mean Serum B12 on Day 14	578.18 pg/mL	192.89 pg/mL

Table 3: Comparison of mean plasma vitamin B12 levels after administration of nasal spray and oral **methylcobalamin** tablets in diabetic patients on metformin.[4][5]

The study concluded that the nasal spray showed superior absorption and resulted in better optimum plasma vitamin B12 levels compared to the oral tablets.[4][6]

Experimental Protocols

Study 1: Intramuscular vs. Subcutaneous Methylcobalamin Injection

- Study Design: A randomized, two-treatment, parallel-group, comparative bioavailability study.
[1]
- Participants: 24 healthy, adult human subjects.[1]
- Intervention: A single 1500 mcg dose of **methylcobalamin** was administered either as a subcutaneous injection into the abdominal muscle or as an intramuscular injection into the

gluteal muscle after a minimum 10-hour overnight fast.[1]

- Sampling: Blood samples were collected at various time points before and after the injection to measure plasma concentrations of **methylocobalamin**. [1]
- Pharmacokinetic Analysis: Maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), and the area under the concentration-time curve (AUC0-72) were determined and compared. [1] Statistical analysis was performed using SAS® Version 9.4 or higher. [7]

Study 2: Nasal Spray vs. Sublingual Methylocobalamin

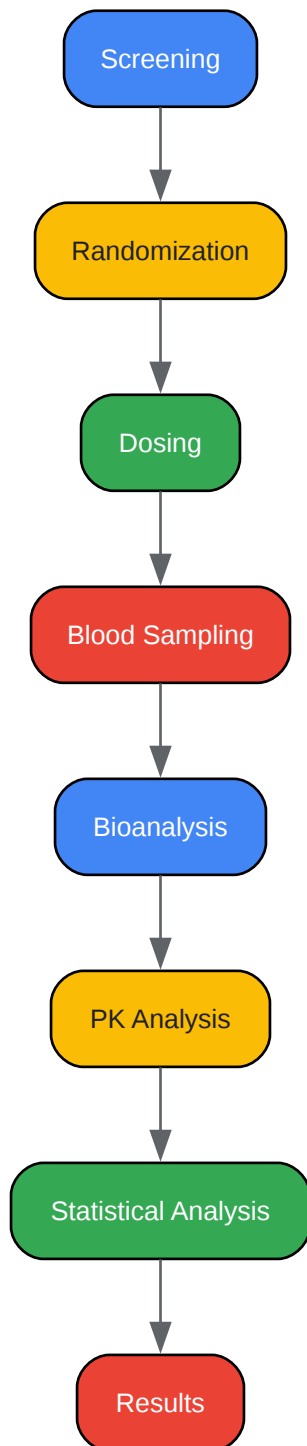
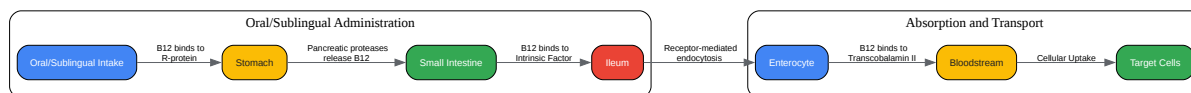
- Study Design: A randomized, open-label study. [2]
- Participants: 30 patients with confirmed vitamin B12 deficiency (<200 pg/ml). [2]
- Intervention: Patients were administered either NASO B12 nasal spray (500 mcg every alternate day) or a commercially available **methylocobalamin** sublingual tablet (1500 mcg every alternate day). [2]
- Sampling: Blood vitamin B12 levels were measured at baseline, 30 minutes after the first dose, and on Day 6 (after a total of three doses). [2]

Study 3: Nasal Spray vs. Oral Methylocobalamin

- Study Design: A randomized, parallel-group, open-label, comparative study. [4]
- Participants: 90 diabetic patients on metformin with vitamin B12 deficiency. [4]
- Intervention: Group 1 received NASO B12 nasal spray (500 mcg every alternate day for seven doses). Group 2 received oral **methylocobalamin** tablets (1500 mcg daily for seven doses). [5]
- Efficacy Assessment: Plasma vitamin B12 levels were measured at baseline, day 7, and day 14. [4][5]

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the absorption pathway of **methylcobalamin** and a typical experimental workflow for a bioavailability study.



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